2-Ethylpentanoic acid
Overview
Description
2-Ethylpentanoic Acid, also known as Valproic Acid Impurity B, is a branched-chain carboxylic acid often used in synthetic organic chemistry research . It serves as a building block for the preparation of various esters and amides, which are important intermediates in chemical synthesis . It is a known metabolite and analog of valproic acid .
Molecular Structure Analysis
The molecular formula of 2-Ethylpentanoic Acid is C7H14O2 . It has a molecular weight of 130.18 .Physical And Chemical Properties Analysis
2-Ethylpentanoic Acid has a molecular weight of 130.18 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not provided in the search results.Scientific Research Applications
Neurotrophic and Neuroprotective Roles in Neuropsychiatric Disorders 2-Ethylpentanoic acid, in the form of ethyl-EPA, has been investigated for its potential benefits in the treatment of bipolar disorder. A study by Frangou, Lewis, Wollard, & Simmons (2007) found that ethyl-EPA treatment is associated with increased brain levels of N-acetylaspartate, a marker of neuronal integrity, suggesting a neurotrophic/neuroprotective role in patients with neuropsychiatric disorders (Frangou et al., 2007).
Solute-Solvent Interactions in Chemical Processes The isomerization and solute-solvent interactions of ethyl isocyanate, a compound related to 2-ethylpentanoic acid, have been studied using ultrafast infrared vibrational echo experiments. This research by Levinger et al. (2003) provides insights into the thermally induced isomerization dynamics in solvent environments, which is relevant for understanding the behavior of similar compounds like 2-ethylpentanoic acid in chemical processes (Levinger et al., 2003).
Chemical Synthesis and Organic Reactions In the realm of chemical synthesis, 2-ethylpentanoic acid and its derivatives play a role. Stoermer and Pinhey (1998) demonstrated the preparation of 3-hydroxy-3-methyl-5-phenylpentanoic acid, highlighting the versatility of similar carboxylic acids in organic synthesis (Stoermer & Pinhey, 1998).
Role in Polymerization Processes 2-Ethylpentanoic acid-related compounds are also utilized in polymerization processes. Manguian, Save, & Charleux (2006) synthesized a well-defined homopolymer using a derivative of 2-ethylpentanoic acid, demonstrating its potential in creating stable latex polymers through emulsion polymerization (Manguian et al., 2006).
Toxicological Studies and Safety Assessments The structure-activity relationships of branched carboxylic acids, including 2-ethylpentanoic acid, have been studied for their toxicological profiles. Wu et al. (2022) conducted a comprehensive study involving transcriptomics and physiologically based pharmacokinetic models to understand the toxicological implications of these compounds (Wu et al., 2022).
Environmental Applications The removal of persistent organic compounds from contaminated water is another area where 2-ethylpentanoic acid derivatives have been studied. Chua & Chen (1995) used an adsorption-anaerobiosis column system to treat water contaminated with 2-ethylhexanoic acid, demonstrating the effectiveness of this approach in environmental cleanup (Chua & Chen, 1995).
Safety And Hazards
2-Ethylpentanoic Acid is harmful if swallowed . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2-ethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMYXGARXYAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875701 | |
Record name | 2-ETHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpentanoic acid | |
CAS RN |
20225-24-5 | |
Record name | 2-Ethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20225-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-propylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020225245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC688J0RH8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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